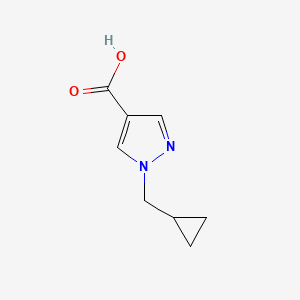
3-Fluoro-4-metoxipirida
Descripción general
Descripción
3-Fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 and is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-4-methoxypyridine, is a challenging task due to their electron-rich aromatic structure . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxypyridine is represented by the InChI code1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 3rd position and a methoxy group at the 4th position. Physical And Chemical Properties Analysis
3-Fluoro-4-methoxypyridine has a density of 1.1±0.1 g/cm3 . It has a boiling point of 164.5±20.0 °C at 760 mmHg . The flash point is 53.3±21.8 °C .Aplicaciones Científicas De Investigación
Síntesis de piridinas fluoradas
3-Fluoro-4-metoxipirida se utiliza en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y generalmente son menos reactivas que sus análogos clorados y bromados . Tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia del(los) fuerte(s) sustituyente(s) atractor(es) de electrones en el anillo aromático .
Síntesis de piridinas sustituidas con F 18
Este compuesto también se utiliza en la síntesis de piridinas sustituidas con F 18 para la radioterapia local del cáncer y otros compuestos biológicamente activos . Estos presentan un interés especial como posibles agentes de imagenología para diversas aplicaciones biológicas .
Aplicaciones agrícolas
En la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas, una de las modificaciones químicas más útiles en general es la introducción de átomos de flúor en las estructuras principales . Los sustituyentes que contienen flúor se incorporan más comúnmente a los anillos aromáticos carbocíclicos .
Aplicaciones farmacéuticas
Aproximadamente el 10% de las ventas totales de productos farmacéuticos que se utilizan actualmente para el tratamiento médico son medicamentos que contienen un átomo de flúor . Durante más de 50 años, se han descubierto muchos candidatos medicinales y agroquímicos fluorados y el interés por el desarrollo de productos químicos fluorados ha aumentado constantemente .
Investigaciones de química orgánica
Proceso de desalquilación
Safety and Hazards
Direcciones Futuras
The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years .
Mecanismo De Acción
Target of Action
Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the way 3-Fluoro-4-methoxypyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to give them interesting and unusual physical, chemical, and biological properties .
Propiedades
IUPAC Name |
3-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTUUTJNWFECNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720898 | |
| Record name | 3-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060805-03-9 | |
| Record name | 3-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-fluoro-4-methoxypyridine contribute to the activity of sebetralstat as a plasma kallikrein inhibitor?
A1: Sebetralstat functions as a potent and selective inhibitor of plasma kallikrein (PKa) []. The 3-fluoro-4-methoxypyridine moiety serves as the P1 group of sebetralstat and is a critical determinant of its activity. While traditional P1 groups in serine protease inhibitors typically bind to an aspartic acid residue (Asp189) in the S1 pocket, the researchers discovered that 3-fluoro-4-methoxypyridine offers a novel binding mode with potentially improved oral drug-like properties []. Although the exact nature of this binding interaction isn't fully elucidated in the provided abstract, it's likely key to sebetralstat's enhanced potency and selectivity for PKa.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)
![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)




![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)